2,2,2-Tris(ethylsulfanyl)ethan-1-amine
Overview
Description
2,2,2-Tris(ethylsulfanyl)ethan-1-amine is a chemical compound with the molecular formula C8H19NS3 and a molecular weight of 225.44 g/mol . This compound is characterized by the presence of three ethylsulfanyl groups attached to an ethan-1-amine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine typically involves the reaction of ethanamine with ethylsulfanyl groups under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as ethylthiol and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tris(ethylsulfanyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original sulfanyl groups.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can be adjusted to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2,2,2-Tris(ethylsulfanyl)ethan-1-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-Tris(ethylsulfanyl)ethan-1-amine involves its interaction with molecular targets and pathways within biological systems. The ethylsulfanyl groups may play a role in modulating the activity of enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,2,2-Tris(ethylsulfanyl)ethan-1-amine include:
- Ethanamine, 2,2,2-tris(ethylthio)-
- Other tris(ethylsulfanyl) derivatives with different amine backbones
Uniqueness
This compound is unique due to its specific structure, which includes three ethylsulfanyl groups attached to an ethan-1-amine backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2,2,2-tris(ethylsulfanyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NS3/c1-4-10-8(7-9,11-5-2)12-6-3/h4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWXMLRDJQTTHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(CN)(SCC)SCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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